Cas no 1707602-60-5 (1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride)

1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride 化学的及び物理的性質
名前と識別子
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- 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
- 1-piperidin-4-yltriazole-4-carboxamide;hydrochloride
- Z1459435463
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- MDL: MFCD27995683
- インチ: 1S/C8H13N5O.ClH/c9-8(14)7-5-13(12-11-7)6-1-3-10-4-2-6;/h5-6,10H,1-4H2,(H2,9,14);1H
- InChIKey: WELCKWABIFLGAS-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C(C1=CN(C2CCNCC2)N=N1)N
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 216
- トポロジー分子極性表面積: 85.8
1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-311675-0.05g |
1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride |
1707602-60-5 | 95.0% | 0.05g |
$97.0 | 2025-03-19 | |
Enamine | EN300-311675-0.25g |
1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride |
1707602-60-5 | 95.0% | 0.25g |
$206.0 | 2025-03-19 | |
Enamine | EN300-311675-0.1g |
1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride |
1707602-60-5 | 95.0% | 0.1g |
$144.0 | 2025-03-19 | |
Enamine | EN300-311675-0.5g |
1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride |
1707602-60-5 | 95.0% | 0.5g |
$391.0 | 2025-03-19 | |
Enamine | EN300-311675-10.0g |
1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride |
1707602-60-5 | 95.0% | 10.0g |
$2209.0 | 2025-03-19 | |
Enamine | EN300-311675-1.0g |
1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride |
1707602-60-5 | 95.0% | 1.0g |
$513.0 | 2025-03-19 | |
Advanced ChemBlocks | L20775-5G |
1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride |
1707602-60-5 | 95% | 5G |
$2,950 | 2023-09-15 | |
1PlusChem | 1P018SA1-100mg |
1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride |
1707602-60-5 | 95% | 100mg |
$195.00 | 2025-03-03 | |
A2B Chem LLC | AU88713-10g |
1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride |
1707602-60-5 | 95% | 10g |
$2361.00 | 2024-04-20 | |
1PlusChem | 1P018SA1-50mg |
1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride |
1707602-60-5 | 95% | 50mg |
$143.00 | 2025-03-03 |
1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride 関連文献
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1. Book reviews
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochlorideに関する追加情報
Comprehensive Overview of 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride (CAS No. 1707602-60-5)
1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride (CAS No. 1707602-60-5) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This molecule combines a piperidine ring with a 1,2,3-triazole core, a structural motif known for its versatility in pharmaceutical applications. The presence of the carboxamide group further enhances its potential as a building block for bioactive molecules. Researchers are particularly interested in its role as a kinase inhibitor scaffold or GPCR modulator, given its unique pharmacophoric features.
In recent years, the demand for heterocyclic compounds like 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride has surged due to their relevance in targeting neurodegenerative diseases and cancer pathways. The compound’s CAS No. 1707602-60-5 is frequently searched in academic databases and chemical vendor platforms, reflecting its growing importance in preclinical research. Its hydrochloride salt form improves solubility, making it more suitable for in vitro and in vivo studies. Scientists are also exploring its potential in click chemistry applications, leveraging the 1,2,3-triazole moiety for bioconjugation.
One of the most discussed topics in modern drug development is the need for small molecule modulators with high selectivity and low toxicity. 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride fits this narrative, as its structure allows for easy derivatization to optimize ADME properties (Absorption, Distribution, Metabolism, and Excretion). The compound’s piperidine ring is a common feature in CNS-active drugs, sparking interest in its potential for neurological disorder therapeutics. Additionally, the triazole-carboxamide segment is being studied for its role in protein-protein interaction inhibition, a hot topic in oncology research.
From a synthetic chemistry perspective, the preparation of CAS No. 1707602-60-5 involves multi-step organic reactions, often starting from 4-aminopiperidine and incorporating azide-alkyne cycloaddition (a classic click chemistry reaction). The final hydrochloride salt formation ensures stability and compatibility with biological assays. Researchers frequently inquire about its purity specifications and analytical data (e.g., HPLC, NMR), which are critical for reproducibility in academic and industrial labs.
The compound’s potential extends beyond traditional small-molecule drugs. With the rise of PROTACs (Proteolysis-Targeting Chimeras) and molecular glues, 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride could serve as a linker or warhead in these innovative therapeutic modalities. Its hydrogen bond donor/acceptor profile makes it a candidate for fragment-based drug design, another trending approach in pharmaceutical R&D.
In summary, 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride (CAS No. 1707602-60-5) represents a promising scaffold with multifaceted applications in drug discovery. Its structural features align with current trends in precision medicine and targeted therapy, ensuring its continued relevance in scientific literature and industrial pipelines. As research progresses, this compound may unlock new avenues for treating complex diseases, reinforcing its status as a valuable tool in modern chemistry.
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